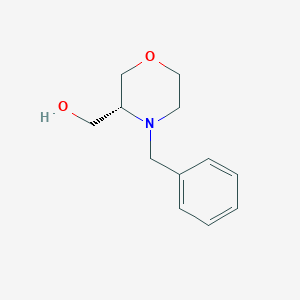

(r)-(4-Benzylmorpholin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R)-4-benzylmorpholin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXVETYMUMERG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363826 | |

| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101376-26-5 | |

| Record name | (3R)-4-(Phenylmethyl)-3-morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101376-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 4 Benzylmorpholin 3 Yl Methanol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically pure compounds like (R)-(4-Benzylmorpholin-3-yl)methanol, starting from prochiral substrates or by employing chiral reagents and catalysts.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. rsc.org Once the desired stereocenter is established, the auxiliary is removed. While no direct synthesis of this compound using a chiral auxiliary has been extensively detailed in publicly available literature, the synthesis of related chiral morpholin-2-ones has been achieved using pseudoephedrine as a chiral auxiliary. rsc.org This approach involves the reaction of arylglyoxals with pseudoephedrine to yield morpholinone products with high diastereoselectivity. rsc.org The resulting morpholinone can then be chemically modified to the desired amino alcohol. This strategy highlights the potential for chiral auxiliaries to control the stereochemistry at the C3 position of the morpholine (B109124) ring.

A general approach for the synthesis of chiral morpholine derivatives involves the use of polymer-supported synthesis starting from immobilized Fmoc-protected amino acids like serine or threonine. mdpi.com This solid-phase synthesis allows for the construction of N-alkyl-N-sulfonyl/acyl intermediates, which upon cleavage from the resin, can yield morpholine-3-carboxylic acid derivatives stereoselectively. mdpi.com These carboxylic acids could then, in principle, be reduced to the corresponding hydroxymethyl group found in this compound.

| Chiral Auxiliary Strategy | Starting Materials | Key Steps | Potential Product | Reference |

| Pseudoephedrine-based | Arylglyoxal, Pseudoephedrine | Brønsted acid-catalyzed cyclization | Chiral Morpholin-2-one | rsc.org |

| Polymer-supported | Immobilized Fmoc-Ser(tBu)-OH | Solid-phase synthesis, TFA-mediated cleavage | Morpholine-3-carboxylic acid derivative | mdpi.com |

Asymmetric Catalysis in C-C and C-Heteroatom Bond Formation

Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

A plausible and direct route to this compound involves the enantioselective reduction of a prochiral precursor, such as 4-benzyl-morpholine-3-carbaldehyde or a corresponding ketone derivative. While specific examples for the synthesis of this compound via this method are not readily found, the principle has been widely applied in organic synthesis. For instance, the asymmetric reduction of ketones using chiral catalysts is a well-established method for producing chiral alcohols. researchgate.net

Chiral ligands are crucial components of many asymmetric catalysts, particularly those based on transition metals. The asymmetric hydrogenation of unsaturated morpholines has been successfully demonstrated using a bisphosphine-rhodium catalyst with a large bite angle. nih.govrsc.org This method has been used to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org Although this has been primarily demonstrated for 2-substituted morpholines, the development of suitable catalysts and substrates could extend this methodology to the synthesis of 3-substituted chiral morpholines. nih.gov

A palladium-catalyzed carboamination reaction has also been developed for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. This strategy allows for the creation of the morpholine ring with defined stereochemistry. nih.gov

| Catalytic Method | Catalyst/Ligand System | Substrate Type | Key Transformation | Reported Enantioselectivity | Reference |

| Asymmetric Hydrogenation | [Rh(cod)2]SbF6 / (R,R,R)-SKP | Dehydromorpholines | C=C bond reduction | Up to 99% ee | nih.govrsc.org |

| Pd-catalyzed Carboamination | Pd(0) catalyst | O-allyl ethanolamines | Intramolecular carboamination | Stereospecific | nih.gov |

Biocatalytic Transformations for Enantioselective Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. researchgate.net The enantioselective reduction of ketones to chiral alcohols is a hallmark of biocatalysis. While a specific biocatalytic process for the production of this compound has not been explicitly described, the potential for such a transformation is high.

Ketoreductases (KREDs) are a class of enzymes that are particularly adept at the asymmetric reduction of a wide variety of ketones. These enzymes, often found in microorganisms such as Candida parapsilosis, can produce chiral alcohols with high enantiomeric excess. The reduction of a suitable precursor, like N-benzyl-morpholin-3-one, using a selected or engineered ketoreductase could be a viable route to this compound.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and sustainable synthetic pathways. rsc.org A chemo-enzymatic approach to this compound could involve the chemical synthesis of a prochiral intermediate, followed by a key enzymatic step to introduce the desired chirality.

For example, a chemical synthesis could be employed to construct the N-benzylmorpholin-3-one precursor. This ketone could then be subjected to a biocatalytic asymmetric reduction using a specific ketoreductase or a whole-cell system to yield this compound with high enantiopurity. This approach avoids the need for chiral separation or the use of expensive chiral reagents in the chemical steps, with the enzyme providing the crucial stereocontrol. The synthesis of chiral 3-substituted tetrahydroquinolines has been successfully achieved through a chemo-enzymatic approach that combines a biocatalytic cascade with a chemical cyclization step, demonstrating the power of this integrated strategy. rsc.org

| Chemo-Enzymatic Strategy | Chemical Step | Enzymatic Step | Potential Advantage | Reference |

| Ketone Reduction | Synthesis of N-benzyl-morpholin-3-one | Asymmetric reduction using a ketoreductase (KRED) | High enantioselectivity in the final step | |

| Cascade Reaction | Formation of an α,β-unsaturated aldehyde | Ene reductase (ERED)/Imine reductase (IRED) cascade | One-pot synthesis with high ee | rsc.org |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The efficient and scalable synthesis of enantiomerically pure morpholine derivatives such as this compound is a critical aspect of pharmaceutical development and manufacturing. Optimization of reaction parameters is paramount to achieving high yields, excellent enantioselectivity, and a process that is both economically viable and environmentally sustainable for large-scale production. Research in this area focuses on several key variables, including the choice of catalysts, solvents, temperature, and reaction time, all of which can significantly influence the outcome of the synthesis.

A notable advancement in the enantioselective synthesis of N-benzyl protected morpholines involves a five-step procedure that has been optimized for both yield and enantiomeric excess. nih.gov This methodology provides a pathway to functionalized morpholines with high purity, which is essential for their use as pharmaceutical intermediates.

The optimization of the cyclization step is particularly crucial for forming the morpholine ring with the desired stereochemistry. In a key study, various conditions were tested to enhance the efficiency of this transformation. The use of potassium tert-butoxide (KOtBu) as a base in acetonitrile (B52724) (CH3CN) as the solvent at a controlled temperature of -20 °C was identified as the optimal set of conditions. nih.gov These optimized parameters resulted in good yields, ranging from 65% to 74%, and, most importantly, excellent enantioselectivities of 80% to 98% enantiomeric excess (ee). nih.gov

The table below summarizes the optimized reaction conditions for the synthesis of N-benzyl protected morpholines, which are structurally related to this compound.

Table 1: Optimized Conditions for the Cyclization Step in the Synthesis of N-Benzyl Protected Morpholines nih.gov

| Parameter | Optimized Condition |

| Base | Potassium tert-butoxide (KOtBu) |

| Solvent | Acetonitrile (CH3CN) |

| Temperature | -20 °C |

| Yield | 65-74% |

| Enantioselectivity (ee) | 80-98% |

This data is based on the synthesis of N-benzyl protected morpholines with chiral alkyl groups at the C2 position.

The principles of reaction optimization are broadly applicable. For instance, in the synthesis of other heterocyclic compounds, systematic investigation of parameters such as reactant concentration, catalyst loading, and temperature profiles is standard practice to maximize product output and purity. Continuous flow synthesis technology is also being explored as a method to improve yield, safety, and scalability by offering precise control over reaction parameters.

For the scalable synthesis of this compound, these findings provide a strong foundation. Further process development would likely involve a Design of Experiments (DoE) approach to meticulously map the interplay between various reaction parameters. This would allow for the fine-tuning of the process to identify the most robust and cost-effective conditions for industrial-scale production, ensuring high-quality product for its intended applications.

Chemical Reactivity and Derivatization Studies of R 4 Benzylmorpholin 3 Yl Methanol

Transformations at the Hydroxymethyl Moiety

The primary hydroxyl group in (R)-(4-Benzylmorpholin-3-yl)methanol is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification, providing access to a range of derivatives with modified steric and electronic properties.

Esterification: The conversion of the primary alcohol to an ester can be achieved through various established methods. Acylation with acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, is a common approach. For instance, reaction with acetic anhydride (B1165640) can yield (R)-4-benzyl-3-(acetoxymethyl)morpholine. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a carboxylic acid also facilitates ester formation.

| Reagent | Product | Reaction Type |

| Acetic Anhydride/Pyridine | (R)-4-benzyl-3-(acetoxymethyl)morpholine | Acylation |

| Benzoyl Chloride/Triethylamine | (R)-4-benzyl-3-(benzoyloxymethyl)morpholine | Acylation |

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce (R)-4-benzyl-3-(methoxymethyl)morpholine.

| Reagent 1 | Reagent 2 | Product | Reaction Type |

| Sodium Hydride | Methyl Iodide | (R)-4-benzyl-3-(methoxymethyl)morpholine | Williamson Ether Synthesis |

| Sodium Hydride | Benzyl (B1604629) Bromide | (R)-4-benzyl-3-(benzyloxymethyl)morpholine | Williamson Ether Synthesis |

Oxidation and Reduction Pathways

The primary alcohol functionality can be oxidized to form an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

Oxidation: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base), are effective for the selective oxidation of the primary alcohol to the corresponding aldehyde, (R)-4-benzylmorpholine-3-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will typically lead to the over-oxidation of the intermediate aldehyde to the carboxylic acid, (R)-4-benzylmorpholine-3-carboxylic acid.

| Reagent | Product | Product Type |

| Pyridinium Chlorochromate (PCC) | (R)-4-benzylmorpholine-3-carbaldehyde | Aldehyde |

| Swern Oxidation | (R)-4-benzylmorpholine-3-carbaldehyde | Aldehyde |

| Potassium Permanganate | (R)-4-benzylmorpholine-3-carboxylic acid | Carboxylic Acid |

Reduction: While the hydroxymethyl group is already in a reduced state, derivatives of this compound can undergo reduction. For instance, an ester derivative could be reduced back to the alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base will form the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functionalities. For example, reaction with sodium cyanide would yield the corresponding nitrile.

Modifications of the Morpholine (B109124) Nitrogen Atom

The tertiary nitrogen atom of the morpholine ring is another key site for functionalization, enabling the introduction of various substituents and the formation of quaternary ammonium (B1175870) salts.

N-Alkylation and N-Acylation Reactions

N-Alkylation: While the nitrogen atom is already substituted with a benzyl group, further N-alkylation is not a typical reaction for this tertiary amine under standard conditions.

N-Acylation: The benzyl group on the nitrogen can be cleaved under certain conditions, such as catalytic hydrogenation, to yield the secondary amine, (R)-morpholin-3-yl)methanol. This secondary amine can then be readily N-acylated. For example, reaction with acetyl chloride would yield (R)-(4-acetylmorpholin-3-yl)methanol.

Quaternization Chemistry

The tertiary nitrogen of the morpholine ring can be quaternized by reaction with an alkyl halide. For example, treatment of this compound with an excess of methyl iodide will lead to the formation of the corresponding quaternary ammonium salt, (R)-4-benzyl-3-(hydroxymethyl)-4-methylmorpholin-4-ium iodide. This reaction introduces a permanent positive charge onto the nitrogen atom, significantly altering the molecule's physical and chemical properties.

| Reagent | Product | Reaction Type |

| Methyl Iodide | (R)-4-benzyl-3-(hydroxymethyl)-4-methylmorpholin-4-ium iodide | Quaternization |

Stereoselective Transformations Initiated from the Chiral Center

The inherent chirality of this compound serves as a valuable stereochemical cornerstone in the synthesis of more complex molecules, particularly in the pharmaceutical field. Its well-defined stereocenter at the C-3 position of the morpholine ring plays a crucial role in directing the stereochemical outcome of subsequent reactions, enabling the synthesis of specific diastereomers. This is prominently exemplified in the synthetic routes leading to the potent and selective human neurokinin-1 (NK-1) receptor antagonist, Aprepitant.

In the synthesis of Aprepitant, derivatives of this compound are key intermediates. For instance, the precursor 4-benzyl-2-hydroxy-morpholin-3-one, which is closely related to the title compound, undergoes a critical stereoselective condensation reaction. google.com This reaction involves coupling with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. The stereochemistry at the C-3 position of the morpholine derivative is fundamental in controlling the formation of the desired diastereomer during this Lewis acid-catalyzed trans acetalization. nih.gov

The process often begins with the activation of the 2-hydroxy group of the morpholin-3-one (B89469) derivative, for example, with trifluoroacetic anhydride. google.com Subsequent reaction with the chiral alcohol in the presence of a Lewis acid, such as boron trifluoride diethyl etherate, leads to the formation of an acetal (B89532). google.comacs.org The existing chirality in both the morpholine moiety and the chiral alcohol directs the formation of a specific diastereomeric product, which is crucial for the biological activity of the final drug molecule. acs.org

Research has demonstrated that through a crystallization-induced diastereoselective transformation, a mixture of acetal diastereomers can be converted into a single, desired isomer in high yield. acs.orgresearchgate.net This highlights the profound influence of the initial stereocenter on the entire synthetic sequence. The fluorophenyl group, another key structural element of Aprepitant, is typically introduced via a Grignard reaction with the activated morpholine intermediate, followed by a reduction step. google.com The stereochemical integrity of the C-3 position is maintained throughout these transformations, ultimately yielding the desired (2R, 3S) configuration in the final product. google.com

The following table summarizes a key stereoselective transformation in the synthesis of an Aprepitant intermediate starting from a derivative of this compound:

| Starting Material | Reagent | Catalyst/Conditions | Product | Diastereomeric Ratio/Yield | Source |

| 4-Benzyl-2-hydroxy-morpholin-3-one | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Trifluoroacetic anhydride, Boron trifluoride diethyl etherate | (2R)-4-Benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)morpholin-3-one | A single isomer obtained via crystallization-induced asymmetric transformation. | google.comacs.org |

| (2R)-4-Benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)morpholin-3-one | 4-Fluorophenyl Grignard Reagent | - | Intermediate for Aprepitant | High stereoselectivity reported. | google.com |

These studies underscore the utility of this compound and its derivatives as chiral building blocks. The stereocenter at C-3 effectively controls the introduction of new stereocenters, a testament to its importance in modern asymmetric synthesis.

Applications of R 4 Benzylmorpholin 3 Yl Methanol As a Chiral Building Block

Role in the Synthesis of Complex Chiral Molecules

The inherent chirality of (R)-(4-Benzylmorpholin-3-yl)methanol provides a strategic starting point for the synthesis of enantiomerically pure complex molecules. Its morpholine (B109124) core is a prevalent motif in numerous biologically active compounds, and the hydroxymethyl group at the C-3 position offers a versatile handle for further chemical transformations.

As a Precursor for Stereocontrolled Carbon-Carbon Bond Formations

While direct applications of this compound as a chiral auxiliary in carbon-carbon bond-forming reactions are not extensively documented in readily available literature, its structural motifs are found in chiral auxiliaries that facilitate such transformations. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved. The principle relies on the steric and electronic properties of the auxiliary to favor the formation of one diastereomer over the other.

For instance, derivatives of chiral amino alcohols, a class to which this compound belongs, are known to be effective chiral auxiliaries. The corresponding N-acyl derivatives can be enolized and subsequently reacted with electrophiles, with the bulky benzylmorpholine scaffold directing the approach of the electrophile to one face of the enolate, thus controlling the formation of a new stereocenter.

Table 1: Hypothetical Stereoselective Alkylation using a Derivative of this compound

| Entry | Electrophile | Product Diastereomeric Ratio (d.r.) |

| 1 | Methyl iodide | >95:5 |

| 2 | Benzyl (B1604629) bromide | >95:5 |

| 3 | Isopropyl iodide | 90:10 |

This table is illustrative and based on the general principles of chiral auxiliary-directed reactions, as specific data for this compound in this context is not widely published.

Integration into Diverse Heterocyclic Scaffolds with Defined Stereochemistry

The morpholine ring of this compound can be incorporated into larger, more complex heterocyclic systems while retaining the crucial stereochemical information at the C-3 position. This is particularly valuable in the synthesis of natural products and pharmaceutical agents where specific stereoisomers are required for biological activity.

One synthetic strategy involves the modification of the hydroxymethyl group, for example, by oxidation to an aldehyde or a carboxylic acid. These functionalized morpholines can then participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. For instance, the aldehyde derivative could undergo an intramolecular aldol reaction or serve as a substrate in a Pictet-Spengler type reaction to construct new ring systems with controlled stereochemistry.

Furthermore, the morpholine nitrogen can be debenzylated and subsequently functionalized, allowing for its integration into peptide-like structures or other complex scaffolds. The synthesis of chiral piperidines, another important heterocyclic motif in medicinal chemistry, can also be envisioned through ring-transformation strategies starting from morpholine derivatives.

Development of Novel Chiral Ligands and Organocatalysts

The development of new chiral ligands for asymmetric metal catalysis and novel organocatalysts is a cornerstone of modern organic synthesis. The rigid conformation and the presence of heteroatoms (nitrogen and oxygen) in this compound make it an attractive scaffold for the design of such catalytic tools.

The hydroxymethyl group can be readily converted into a phosphine moiety, a common coordinating group in metal-based catalysts. The resulting phosphine-morpholine ligand could then be complexed with transition metals like rhodium, palladium, or iridium to create catalysts for asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The chirality of the morpholine backbone would be in close proximity to the metal center, influencing the stereochemical outcome of the catalyzed reaction.

Table 2: Potential Chiral Ligands Derived from this compound and Their Applications

| Ligand Type | Potential Application |

| Phosphine-Morpholine | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| Amino-Alcohol | Asymmetric Transfer Hydrogenation |

| Diamine Derivative | Asymmetric Epoxidation |

In the realm of organocatalysis, derivatives of this compound can be envisioned as catalysts for a variety of transformations. For example, the secondary amine obtained after debenzylation could be utilized in enamine or iminium ion catalysis, fundamental activation modes in organocatalysis. The defined stereochemistry of the morpholine ring would be crucial for achieving high levels of enantioselectivity in reactions such as Michael additions, aldol reactions, and Diels-Alder reactions.

Contributions to Diversifying Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. Chiral building blocks like this compound are valuable starting points in DOS strategies due to their ability to introduce stereochemical complexity early in a synthetic sequence.

Starting from this single chiral precursor, a multitude of diverse scaffolds can be generated through various synthetic pathways. For example, the hydroxymethyl group can be used as a branching point to introduce different substituents. The morpholine ring itself can be cleaved or rearranged to generate new heterocyclic cores. By employing combinatorial chemistry principles, where different building blocks are systematically combined, a large and diverse library of chiral compounds can be rapidly assembled. This approach allows for the exploration of a much broader chemical space than is accessible through traditional target-oriented synthesis.

The use of this compound in DOS can lead to the discovery of novel compounds with interesting biological properties, potentially providing starting points for drug discovery programs. The stereochemical information embedded in the starting material is propagated through the synthetic sequence, ensuring that the resulting library members are enantiomerically defined, a critical aspect for understanding their interaction with biological targets.

Analytical and Spectroscopic Methodologies for Stereochemical Elucidation and Purity Assessment of R 4 Benzylmorpholin 3 Yl Methanol

Chromatographic Techniques for Enantiomeric Excess Determination

The quantification of enantiomeric excess (ee), a measure of the purity of a chiral sample, is routinely accomplished using chiral chromatography. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent and robust method for determining the enantiomeric purity of compounds like (R)-(4-Benzylmorpholin-3-yl)methanol. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, which have different interaction energies and thus different retention times.

For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. google.comscirp.org These phases, particularly those with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), offer a combination of hydrogen bonding, π-π interactions, and steric hindrance that are crucial for resolving the enantiomers of this compound. sigmaaldrich.com The benzyl (B1604629) group, the hydroxyl group, and the morpholine (B109124) nitrogen are key interaction sites.

Method development typically involves screening different mobile phases. chromatographyonline.commerckmillipore.com Normal-phase (using hexane/alcohol mixtures), reversed-phase (using water/acetonitrile (B52724) or methanol (B129727) with buffers), and polar organic modes can be employed. merckmillipore.comsigmaaldrich.com For this compound, a normal-phase or polar organic mode often provides excellent selectivity.

Table 1: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

| Expected Elution | (S)-enantiomer followed by (R)-enantiomer |

This table presents a hypothetical but representative set of conditions. Actual retention times and elution order would need to be determined experimentally.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for enantiomeric separation, though it is often more suitable for volatile and thermally stable compounds. mdpi.com Due to the relatively high boiling point and polar nature of this compound, direct analysis is challenging. Therefore, derivatization is typically required to increase its volatility and improve chromatographic performance.

The primary alcohol group is the most common site for derivatization. It can be converted to a less polar ester or ether, for example, by reacting it with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The most common CSPs for this type of analysis are based on cyclodextrin (B1172386) derivatives. These macrocyclic molecules have a chiral cavity that can selectively include one enantiomer over the other. nist.gov

Table 2: Hypothetical Chiral GC Method Following Derivatization

| Parameter | Condition |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm, 0.12 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Temperature Program | 100°C (hold 1 min), ramp to 180°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

This table illustrates a potential GC method; optimization of derivatization and chromatographic conditions is essential.

Advanced Spectroscopic Methods for Structural Characterization

While chromatography separates enantiomers, spectroscopy provides detailed information about molecular structure and can also be adapted for chiral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

NMR spectroscopy is a cornerstone of structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by introducing a chiral auxiliary, it is possible to differentiate them. open.ac.uk This is achieved by converting the enantiomeric pair into a pair of diastereomers, which have distinct NMR spectra.

Two common strategies are employed:

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form stable diastereomers. The resulting diastereomeric esters of (R)- and (S)-(4-Benzylmorpholin-3-yl)methanol would exhibit different chemical shifts, particularly for protons near the newly formed chiral ester linkage.

Chiral Solvating Agents (CSAs): The analyte is dissolved in an NMR solvent containing a chiral solvating agent (e.g., a chiral alcohol or BINOL derivative). researchgate.netnih.gov The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to observable splitting of proton signals in the ¹H NMR spectrum. acs.orgnih.gov For this compound, the protons of the hydroxymethyl group (CH₂OH) and the proton at the C3 stereocenter would be most likely to show distinct signals for the R and S enantiomers in the presence of a suitable CSA. The relative integration of these separate peaks allows for the direct calculation of the enantiomeric excess.

Table 3: Principle of Chiral NMR using a Chiral Solvating Agent (CSA)

| Analyte | NMR Nucleus | Environment | Expected Observation |

| Racemic (4-Benzylmorpholin-3-yl)methanol | ¹H | Standard Solvent (e.g., CDCl₃) | Single set of peaks |

| Racemic (4-Benzylmorpholin-3-yl)methanol | ¹H | Standard Solvent + Chiral Solvating Agent | Two sets of peaks for specific protons (e.g., CH ₂OH); peak separation (Δδ) is observed |

Mass Spectrometry Techniques for Molecular Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₇NO₂), the monoisotopic mass is 207.126 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 208.133. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million, providing strong evidence of the compound's identity. rsc.orgrsc.org

While standard MS cannot differentiate between enantiomers, its fragmentation pattern provides structural confirmation. libretexts.orgscienceready.com.au Key fragmentation pathways for the [M+H]⁺ ion of (4-Benzylmorpholin-3-yl)methanol would likely include:

Loss of the benzyl group: A prominent fragment corresponding to the tropylium (B1234903) ion at m/z 91.

Cleavage of the morpholine ring: Characteristic losses related to the morpholine structure. researchgate.netresearchgate.net

Loss of the hydroxymethyl group: Cleavage resulting in the loss of CH₂OH.

Table 4: Predicted Key Mass Fragments for (4-Benzylmorpholin-3-yl)methanol

| m/z (nominal) | Proposed Fragment | Description |

| 208 | [C₁₂H₁₈NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 177 | [C₁₁H₁₅NO]⁺ | Loss of CH₂OH (hydroxymethyl group) |

| 117 | [C₇H₉]⁺ | Benzyl group fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation) |

Chiroptical Methods for Absolute Configuration Assignment

The definitive assignment of the 'R' or 'S' label to a chiral center is known as determining the absolute configuration. While X-ray crystallography is the gold standard, it requires a suitable single crystal, which is not always obtainable. Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, provide a powerful alternative for samples in solution. nih.govpurechemistry.org

The primary techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). mtoz-biolabs.comnih.gov The process involves a synergy between experimental measurement and theoretical calculation:

Experimental Spectrum: The CD spectrum of the purified enantiomer (e.g., the dextrorotatory form) is recorded.

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-isomer) is modeled using computational chemistry methods like Density Functional Theory (DFT). A conformational search is performed to identify all low-energy, stable conformers of the molecule.

Theoretical Spectrum Prediction: For the ensemble of stable conformers, the theoretical CD spectrum is calculated using time-dependent DFT (TD-DFT). nih.govrsc.org

Comparison and Assignment: The experimentally measured CD spectrum is compared to the theoretically predicted spectrum. If the experimental spectrum of the dextrorotatory sample matches the predicted spectrum for the R-isomer, its absolute configuration is confirmed as (R). If they are mirror images, the sample has the (S) configuration. nih.gov

For this compound, the phenyl group acts as a key chromophore, and its electronic transitions are primarily responsible for the ECD spectrum. The spatial arrangement of this chromophore relative to the chiral center at C3 dictates the sign and intensity of the observed Cotton effects, allowing for unambiguous assignment. nih.govnih.gov

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral molecules that causes the rotation of the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions. For this compound, the measurement of its specific rotation provides a crucial data point for its identification and for the assessment of its enantiomeric purity.

Detailed Research Findings:

The specific rotation of a chiral compound is a standardized measure, calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube. The value is typically reported at a specific temperature and wavelength, most commonly the sodium D-line (589 nm).

While specific experimental data for the optical rotation of this compound is not widely available in publicly accessible research literature, the methodology for its determination is well-established. A hypothetical, yet representative, set of data for such a measurement is presented in the table below. The values are based on typical experimental parameters used for similar chiral molecules. The sign of the specific rotation (positive for dextrorotatory or negative for levorotatory) is a key identifier for a particular enantiomer. By convention, the (R) and (S) designation is based on the Cahn-Ingold-Prelog priority rules and does not inherently correlate with the direction of optical rotation.

Table 1: Hypothetical Optical Rotation Data for this compound

| Parameter | Value |

|---|---|

| Observed Rotation (α) | +0.52° |

| Concentration (c) | 1.0 g/100 mL |

| Path Length (l) | 1.0 dm |

| Wavelength (λ) | 589 nm (Na D-line) |

| Temperature (T) | 20 °C |

| Solvent | Chloroform |

| Specific Rotation [α]20D | +52° |

The enantiomeric excess (ee) of a sample can be calculated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer. A sample containing an equal mixture of the (R) and (S) enantiomers, known as a racemic mixture, will exhibit no optical rotation.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is another powerful technique for the study of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Chiral molecules absorb these two forms of polarized light to different extents, resulting in a characteristic CD spectrum. This spectrum provides detailed information about the stereochemical features of the molecule, including its absolute configuration and conformational properties.

Detailed Research Findings:

The CD spectrum of a chiral molecule is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which are directly related to the electronic transitions within the chiral chromophores of the molecule.

For this compound, the key chromophore is the benzyl group attached to the nitrogen atom of the morpholine ring. The electronic transitions of this aromatic ring system in a chiral environment would be expected to give rise to a distinct CD spectrum. While specific published CD spectra for this compound are not readily found, a hypothetical representation of the expected data is provided below. The sign and magnitude of the Cotton effects in the CD spectrum are unique to the (R)-enantiomer and would be equal in magnitude but opposite in sign for its (S)-enantiomer.

Table 2: Hypothetical Circular Dichroism Spectral Data for this compound

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

|---|---|

| 270 | +500 |

| 263 | +800 |

| 255 | +600 |

| 220 | -1200 |

| 210 | +2000 |

The analysis of the CD spectrum can be further enhanced by theoretical calculations, such as time-dependent density functional theory (TD-DFT), to predict the spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectrum, the absolute configuration of the chiral center can be confidently assigned. This combined experimental and theoretical approach provides a robust method for the stereochemical elucidation of this compound.

Computational Chemistry and Theoretical Investigations of R 4 Benzylmorpholin 3 Yl Methanol

Conformational Analysis and Energy Landscapes

Conformational analysis of similar substituted tetrahydroisoquinolines and morpholine (B109124) derivatives has shown that the heterocyclic ring generally prefers a half-chair or chair conformation, with bulky substituents occupying pseudo-equatorial positions to minimize steric hindrance. nih.gov For (R)-(4-Benzylmorpholin-3-yl)methanol, the benzyl (B1604629) group on the nitrogen and the hydroxymethyl group at the C3 position will have preferred orientations. The energy landscape of a molecule describes the potential energy as a function of its geometry, revealing the most stable conformations (local and global minima) and the energy barriers between them (transition states). numberanalytics.comumd.edu Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore this landscape.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

| Conformer | Benzyl Group Orientation | Hydroxymethyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Gauche | 0.00 |

| 2 | Equatorial | Anti | 0.85 |

| 3 | Axial | Gauche | 2.50 |

| 4 | Axial | Anti | 3.20 |

Note: This table is illustrative and based on general principles of conformational analysis for substituted morpholines. Actual values would require specific calculations.

The energy landscape for this molecule is expected to feature several funnels, each corresponding to a family of related conformations. umd.edu The global minimum would likely correspond to a structure where steric clashes are minimized, and any favorable intramolecular interactions are maximized. Understanding this landscape is critical for predicting the molecule's behavior in different environments and its ability to bind to a specific biological target. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. nih.govbyu.edunih.gov These calculations can determine a wide range of properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For this compound, DFT calculations would likely be performed using a basis set such as 6-31G(d,p) or larger to accurately describe the electronic properties. nih.govnih.gov The HOMO and LUMO energies are particularly important as they indicate the molecule's propensity to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. dergipark.org.tr

The molecular electrostatic potential (MEP) map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the morpholine ring and the hydroxyl group, indicating regions susceptible to electrophilic attack. The area around the hydrogen atoms of the hydroxyl group and the aromatic ring would exhibit positive potential (blue), highlighting potential sites for nucleophilic interaction.

Table 2: Calculated Electronic Properties for a Model Benzylmorpholine Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.8 D |

Note: These values are hypothetical and representative of what might be expected from a DFT calculation on a molecule of this type. nih.govdergipark.org.tr

Natural Bond Orbital (NBO) analysis could further elucidate the nature of intramolecular interactions, such as hydrogen bonding and charge transfer. nih.gov These calculations are fundamental for understanding the molecule's intrinsic properties and how it will interact with other molecules.

Reaction Mechanism Studies Related to its Synthesis and Transformations

The synthesis of chiral morpholines often involves stereoselective reactions where the formation of the desired enantiomer is controlled. banglajol.inforsc.org Computational studies can be invaluable in elucidating the mechanisms of these reactions and understanding the origins of stereoselectivity. youtube.commdpi.com

A common route to 3-substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. organic-chemistry.orgacs.org For this compound, a plausible synthetic route could involve the stereoselective reduction of a ketone precursor or the ring-opening of a chiral epoxide followed by cyclization.

Theoretical studies of these reaction mechanisms would involve locating the transition state structures for each step of the proposed pathway. By calculating the activation energies, the most favorable reaction pathway can be determined. For stereoselective reactions, computational models can help to explain why one diastereomeric transition state is lower in energy than another, leading to the observed product distribution. nih.gov For instance, in a catalyzed reaction, the model would include the catalyst and explore how its interaction with the substrate directs the stereochemical outcome. organic-chemistry.org

Transformations of this compound, such as oxidation of the alcohol or modification of the benzyl group, could also be studied computationally. These studies would help in predicting the reactivity of the molecule and designing new derivatives.

Molecular Modeling in Chiral Recognition and Ligand Design

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gove3s-conferences.orgresearchgate.net The specific stereochemistry of this compound makes it a prime candidate for use in chiral recognition and as a scaffold for designing new ligands with high specificity. nih.govnih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comresearchgate.net In the context of this compound, docking studies could be used to screen for potential protein targets or to understand its binding mode within a known receptor active site. The chiral nature of the molecule means that its (R)- and (S)-enantiomers would likely exhibit different binding affinities and orientations, leading to different biological activities. nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship) studies on series of morpholine derivatives have been used to build models that correlate the three-dimensional properties of the molecules with their biological activity. nih.gov Such models can identify the key structural features required for high affinity and selectivity. For this compound, a 3D-QSAR model could highlight the importance of the spatial arrangement of the benzyl group, the hydroxymethyl group, and the morpholine heteroatoms for binding to a particular target. This information is invaluable for the rational design of new, more potent, and selective ligands. mdpi.com The morpholine ring often contributes to improved pharmacokinetic properties, and computational models can also be used to predict properties like solubility and membrane permeability. nih.gov

Emerging Research Directions and Future Perspectives for R 4 Benzylmorpholin 3 Yl Methanol

Sustainable and Green Chemistry Approaches to Synthesis

The chemical industry is increasingly prioritizing environmentally benign synthetic methods, and the production of (R)-(4-Benzylmorpholin-3-yl)methanol is no exception. Current research is actively exploring greener alternatives to traditional synthetic routes, which often rely on hazardous reagents and generate significant waste.

A notable advancement in this area is the development of a one or two-step, redox-neutral protocol for morpholine (B109124) synthesis from 1,2-amino alcohols. This method utilizes inexpensive and readily available reagents, ethylene sulfate and potassium tert-butoxide, and offers a significant improvement over conventional multi-step procedures. This approach is not only higher yielding but also minimizes waste and avoids the use of toxic substances like chloroacetyl chloride and hydride reducing agents. The scalability of this process has been demonstrated, with successful reactions conducted on a greater than 50-gram scale, highlighting its potential for industrial application.

The principles of green chemistry being applied to the synthesis of chiral morpholines are summarized in the table below:

| Green Chemistry Principle | Application in Morpholine Synthesis |

| Waste Prevention | One or two-step synthesis reduces the number of synthetic operations and associated waste streams. |

| Atom Economy | Redox-neutral reactions maximize the incorporation of starting materials into the final product. |

| Use of Less Hazardous Chemical Syntheses | Avoidance of toxic reagents such as chloroacetyl chloride and strong reducing agents. |

| Use of Safer Solvents and Auxiliaries | Exploration of greener solvent systems. |

| Use of Renewable Feedstocks | Future research may focus on deriving the 1,2-amino alcohol precursors from bio-based sources. |

| Catalysis | The use of catalytic amounts of reagents is a key area for future improvement. |

Further research is anticipated to focus on the use of biocatalysis, employing enzymes to carry out the synthesis with high stereoselectivity and under mild, aqueous conditions. The development of enzymatic routes would represent a significant leap forward in the sustainable production of this compound and other chiral morpholine derivatives.

Exploration of Novel Reactivity Patterns

Beyond its synthesis, researchers are investigating new ways in which this compound can participate in chemical reactions. The presence of a primary alcohol and a tertiary amine within a chiral scaffold provides multiple sites for chemical modification, opening up a wide array of potential transformations.

The hydroxyl group is a primary target for derivatization. It can be readily converted into a variety of functional groups, such as esters, ethers, and halides, which can then undergo further reactions. For instance, oxidation of the alcohol to an aldehyde or carboxylic acid would provide access to a different class of chiral building blocks.

The morpholine ring itself also presents opportunities for novel reactivity. While the nitrogen atom is sterically hindered, it can still participate in reactions such as quaternization or N-oxide formation, which could modulate the compound's physical and chemical properties. Furthermore, ring-opening reactions could provide access to novel chiral amino alcohol derivatives that are not easily accessible by other means.

Future research in this area will likely focus on:

Catalytic Transformations: Employing transition metal catalysts to achieve novel C-H functionalization of the morpholine ring or the benzyl (B1604629) group.

Asymmetric Reactions: Utilizing the inherent chirality of the molecule to direct the stereochemical outcome of reactions at other parts of the molecule.

Photoredox Catalysis: Exploring light-mediated reactions to access unique reactivity patterns under mild conditions.

Advancements in its Application as a Versatile Chiral Synthon

This compound has already demonstrated its value as a chiral building block in the synthesis of pharmaceutically relevant molecules. Chiral morpholines are recognized as important pharmacophores in medicinal chemistry and are components of numerous approved drugs. The inherent stereochemistry of this compound makes it an attractive starting material for the synthesis of enantiomerically pure compounds.

Its utility as a chiral synthon is exemplified by its role as a key intermediate in the synthesis of complex pharmaceutical agents. For example, derivatives of this compound have been utilized in the development of new therapeutics.

The versatility of this chiral synthon is further highlighted by its potential to be incorporated into a wide range of molecular architectures. The functional handles—the hydroxyl group and the morpholine nitrogen—allow for its integration into peptides, natural products, and other complex organic molecules.

Future advancements in its application are expected in the following areas:

Total Synthesis of Natural Products: Employing this compound as a key chiral fragment in the stereocontrolled synthesis of complex natural products.

Development of Chiral Ligands: Modifying the structure to create novel chiral ligands for asymmetric catalysis, thereby expanding its utility beyond being just a building block.

Fragment-Based Drug Discovery: Utilizing the morpholine scaffold as a starting point for the design and synthesis of new drug candidates.

The ongoing research into sustainable synthesis, novel reactivity, and expanded applications of this compound will undoubtedly solidify its importance as a valuable tool for chemists in both academic and industrial settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-(4-Benzylmorpholin-3-yl)methanol, and what key reagents are involved?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or alkylation reactions using AlCl₃ as a catalyst. For example, analogous morpholine derivatives are synthesized by reacting aromatic substrates (e.g., biphenyl) with anhydrides or acyl chlorides in dichloromethane (DCM) under controlled conditions . Purification often involves column chromatography (CC) with solvents like cyclohexane/ethyl acetate (9:1) .

- Key considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize catalyst stoichiometry to avoid side products.

Q. How is the purity and enantiomeric excess of this compound validated in synthetic workflows?

- Methodology : High-performance liquid chromatography (HPLC) with chiral columns is used to confirm enantiomeric purity. Nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) and mass spectrometry (MS) provide structural validation. For example, NMR data for similar morpholine derivatives (e.g., δ 2.36 ppm for piperidine protons) are critical for confirming stereochemistry .

- Key considerations : Compare spectral data with literature values and use internal standards for quantitative analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity levels of this compound derivatives?

- Case Example : Evidence shows discrepancies in purity (>97.0% vs. 90%) for structurally similar compounds like 4-Benzylmorpholine-3-carboxylic acid and its hydrochloride salt .

- Methodology :

Reproducibility checks : Replicate synthesis under identical conditions (e.g., solvent, catalyst, temperature).

Analytical cross-validation : Combine HPLC, NMR, and X-ray crystallography to confirm purity and structural integrity.

Statistical analysis : Use ANOVA to compare batch-to-batch variability and identify contamination sources .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodology :

- Experimental design : Use a fractional factorial design to test variables (e.g., pH, methanol content, temperature) and their interactions. For instance, retention behavior in chromatography can be modeled as a function of pH and methanol concentration .

- Catalyst screening : Compare AlCl₃ with alternative Lewis acids (e.g., BF₃) to enhance regioselectivity in acylation steps .

- Scale-up protocols : Implement continuous-flow reactors to improve heat and mass transfer during large-scale synthesis.

Q. How do solvent polarity and proticity influence the stability of this compound during storage?

- Methodology :

- Stability studies : Store the compound in aprotic solvents (e.g., DCM) under inert atmospheres and monitor degradation via UV-Vis spectroscopy.

- Freeze-substitution techniques : Use cold methanol for dehydrating samples to preserve morphology, as demonstrated in bacterial studies .

- Data interpretation : Apply Arrhenius kinetics to predict shelf-life under varying storage conditions.

Data Analysis and Interpretation

Q. How can researchers address contradictory findings in biological activity studies involving this compound analogs?

- Methodology :

- Meta-analysis : Aggregate data from multiple studies and adjust for confounding variables (e.g., assay type, cell line variability).

- Mechanistic studies : Use molecular docking or surface plasmon resonance (SPR) to validate target binding affinity.

- Resource allocation : Apply the Cognitive Activation Theory of Stress (CATS) framework to contextualize short-term vs. long-term effects of experimental variables .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodology :

- Software : Use Gaussian or COSMO-RS for quantum mechanical calculations of logP, pKa, and solubility.

- Validation : Cross-reference predictions with experimental data (e.g., melting points from CAS RN 135072-15-0 ).

- Open data practices : Share computational models via platforms like the European Open Science Cloud to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.